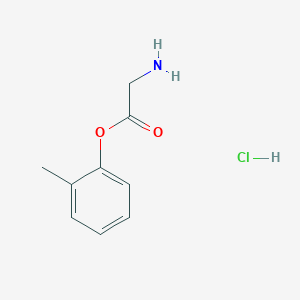

2-甲基苯基 2-氨基乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

固态稳定性和降解研究:在 Irwin 和 Iqbal (1991) 的一项研究中,考察了研磨溶剂化赋形剂对药物组分固态稳定性的影响,使用 4-甲氧基苯基氨基乙酸盐酸盐作为模型。该研究发现,在不稳定溶剂存在下,研磨溶剂化物会导致固态降解速率提高,表明对药物制剂的稳定性和有效性的影响(Irwin & Iqbal, 1991)。

新型多酚的合成:Kharitonova 等人 (2013) 的研究涉及使用间苯二酚和甲基间苯二酚合成新型多酚,重点是通过曼尼希反应进行改性。这项研究提供了对衍生多酚的合成机会及其在化学各个领域的潜在应用的见解(Kharitonova 等,2013)。

配位性质和磁化学研究:Weyhermüller 等人 (2011) 的一项研究调查了基于氨基乙酸的配体对铁 (III) 的配位性质。这项研究有助于理解磁结构相关性和各种基团的自旋交换能力,这对于材料科学和磁化学中的应用至关重要(Weyhermüller 等,2011)。

有机化学中的水解转化:Rudyakova 等人 (2006) 探索了某些苯氧基(或硫烷基)乙酸的水解转化,导致形成 N-芳磺酰基-2-氨基乙酸。这项研究增加了对特定条件下化学反应的了解,这对于有机化学中新的合成方法的发展至关重要(Rudyakova 等,2006)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as methylphenidate, act as norepinephrine and dopamine reuptake inhibitors (ndris), thereby increasing the presence of these neurotransmitters in the extraneuronal space .

Mode of Action

For instance, Methylphenidate has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

Similar compounds have been shown to influence the neurotransmitter imbalance, neuroinflammation, and defective immunoregulation, which are pathophysiological processes related to certain disorders .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as methylphenidate, have been studied extensively .

Result of Action

Similar compounds have been shown to have significant analgesic effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

生化分析

Biochemical Properties

The biochemical properties of 2-Methylphenyl 2-aminoacetate hydrochloride are largely unknown due to the lack of extensive research on this compound. As a derivative of glycine, it may interact with enzymes, proteins, and other biomolecules that interact with glycine. Glycine is known to be involved in several biochemical reactions, including protein synthesis and neurotransmission .

Cellular Effects

The cellular effects of 2-Methylphenyl 2-aminoacetate hydrochloride are not well-documented. Given its structural similarity to glycine, it may influence cell function in a similar manner. Glycine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other glycine derivatives .

Metabolic Pathways

As a derivative of glycine, it may be involved in similar metabolic pathways, including interactions with enzymes or cofactors .

属性

IUPAC Name |

(2-methylphenyl) 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDJKGBPVGQVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)

![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)